Cas no 130194-42-2 ((S)-3-Amino-1-phenyl-propan-1-ol)

(S)-3-Amino-1-phenyl-propan-1-ol structure
130194-42-2 structure
Nome del prodotto:(S)-3-Amino-1-phenyl-propan-1-ol
Numero CAS:130194-42-2
MF:C9H13NO
MW:151.205622434616
MDL:MFCD01862114
CID:102741
PubChem ID:10975675

(S)-3-Amino-1-phenyl-propan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-3-Amino-1-phenylpropan-1-ol
    • (S)-3-AMINO-1-PHENYL-PROPAN-1-OL,
    • Benzenemethanol, a-(2-aminoethyl)-, (aS)-
    • (3S)-3-amino-1-methyl-5-phenyl-1,3 -dihydro-2H-1,4-benzodiazepin-2-one
    • (S)-3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
    • (S)-3-amino-1-phenylpropanol
    • (S)-3-phenyl-3-hydroxypropylamine
    • 2H-1,4-Benzodiazepin-2-one,3-amino-1,3-d
    • 3(S)-(-)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
    • 3(S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
    • AC1OHT4O
    • AG-D-14028
    • CHEMBL171531
    • SureCN1835654
    • (S)-3-AMINO-1-PHENYL-PROPAN-1-OL
    • (1S)-3-amino-1-phenylpropan-1-ol
    • EN300-1865387
    • MFCD01862114
    • Benzenemethanol, alpha-(2-aminoethyl)-, (alphaS)-
    • (1S)-3-amino-1-phenyl-1-propanol
    • AKOS017344503
    • PHIYHIOQVWTXII-VIFPVBQESA-N
    • 130194-42-2
    • F75630
    • SCHEMBL3179795
    • DB-007993
    • (S)-3-Amino-1-phenyl-propan-1-ol
    • MDL: MFCD01862114
    • Inchi: InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
    • Chiave InChI: PHIYHIOQVWTXII-UHFFFAOYSA-N
    • Sorrisi: NCCC(C1C=CC=CC=1)O

Proprietà calcolate

  • Massa esatta: 151.09979
  • Massa monoisotopica: 151.099714038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 99.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2Ų
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 293.0±28.0 °C at 760 mmHg
  • PSA: 46.25
  • LogP: 1.76910

(S)-3-Amino-1-phenyl-propan-1-ol Informazioni sulla sicurezza

(S)-3-Amino-1-phenyl-propan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D967449-500mg
(S)-3-Amino-1-phenyl-propan-1-ol
130194-42-2 95%
500mg
$665 2024-07-28
Chemenu
CM373459-1g
(S)-3-Amino-1-phenylpropan-1-ol
130194-42-2 95%+
1g
$920 2022-06-13
eNovation Chemicals LLC
D967449-5g
(S)-3-Amino-1-phenyl-propan-1-ol
130194-42-2 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
D967449-1g
(S)-3-Amino-1-phenyl-propan-1-ol
130194-42-2 95%
1g
$1115 2024-07-28
Chemenu
CM373459-250mg
(S)-3-Amino-1-phenylpropan-1-ol
130194-42-2 95%+
250mg
$741 2022-06-13
TRC
A635203-50mg
(S)-3-Amino-1-phenyl-propan-1-ol
130194-42-2
50mg
$ 95.00 2022-01-12
Enamine
EN300-1865387-10.0g
(1S)-3-amino-1-phenylpropan-1-ol
130194-42-2 94%
10g
$7799.0 2023-06-01
TRC
A635203-10mg
(S)-3-Amino-1-phenyl-propan-1-ol
130194-42-2
10mg
$ 50.00 2022-01-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0340-1g
(S)-3-Amino-1-phenyl-propan-1-ol
130194-42-2 96%
1g
5071.29CNY 2021-05-07
Enamine
EN300-1865387-0.1g
(1S)-3-amino-1-phenylpropan-1-ol
130194-42-2 94%
0.1g
$339.0 2023-09-18

(S)-3-Amino-1-phenyl-propan-1-ol Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:130194-42-2)(S)-3-Amino-1-phenyl-propan-1-ol
CL14074
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:130194-42-2)(S)-3-Amino-1-phenyl-propan-1-ol
A806035
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):218.0/586.0